Cas no 1664-62-6 (Methyl 3-(2-aminophenyl)acrylate)
Methyl 3-(2-aminophenyl)acrylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-(2-aminophenyl)acrylate
- 2-aminocinnamic acid methyl ester
- 3-(2-Aminophenyl)-2-propenoic acid methyl ester
- Methyl 2-aminocinnamate
- Methyl o-aminocinnamate
- 3-(2-Aminophenyl)propenoic acid methyl ester
- methyl3-(2-aminophenyl)acrylate
- 2-Propenoic acid, 3-(2-aminophenyl)-, methyl ester
- TUQBDQPPBVABFN-VOTSOKGWSA-N
- 8474AA
- 2-Aminobenzeneacrylic acid methyl ester
- (E)-methyl 3-(2-aminophenyl)acrylate
- methyl (E)-3-(2-aminophenyl)acrylate
- 2-Amino-trans-cinnamic acid methyl ester
- methyl (E)-3-(2-aminophenyl)propenoate
- AX8232361
- methyl (2E)-3-(2-aminophenyl)prop-2-enoate
- 3-(2
- s10571
- EN300-1453733
- DS-4634
- MFCD00031415
- 2-Propenoic acid, 3-(2-aminophenyl)-, methyl ester, (E)-
- Methyl (E)-3-(2-aminophenyl)prop-2-enoate
- BAA66462
- CS-0102068
- W18708
- SCHEMBL1021319
- SCHEMBL1178738
- AMY4858
- AKOS016008906
- (E)-methyl3-(2-aminophenyl)acrylate
- 1664-62-6
- 88939-75-7
-
- MDL: MFCD00031415
- Inchi: 1S/C10H11NO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,11H2,1H3/b7-6+
- InChI Key: TUQBDQPPBVABFN-VOTSOKGWSA-N
- SMILES: O(C)C(/C=C/C1C=CC=CC=1N)=O
Computed Properties
- Exact Mass: 177.07900
- Monoisotopic Mass: 177.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3
- XLogP3: 1.5
Experimental Properties
- Density: 1.160±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 67 ºC
- Solubility: Slightly soluble (1.4 g/l) (25 º C),
- PSA: 52.32000
- LogP: 2.03620
Methyl 3-(2-aminophenyl)acrylate Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
Methyl 3-(2-aminophenyl)acrylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019116995-5g |
Methyl 3-(2-aminophenyl)acrylate |
1664-62-6 | 95% | 5g |
383.76 USD | 2021-05-31 | |
| Alichem | A019116995-10g |
Methyl 3-(2-aminophenyl)acrylate |
1664-62-6 | 95% | 10g |
651.90 USD | 2021-05-31 | |
| Alichem | A019116995-25g |
Methyl 3-(2-aminophenyl)acrylate |
1664-62-6 | 95% | 25g |
1,248.00 USD | 2021-05-31 | |
| Fluorochem | 075519-1g |
Methyl 3-(2-aminophenyl)acrylate |
1664-62-6 | 95% | 1g |
£98.00 | 2022-03-01 | |
| Fluorochem | 075519-5g |
Methyl 3-(2-aminophenyl)acrylate |
1664-62-6 | 95% | 5g |
£303.00 | 2022-03-01 | |
| Chemenu | CM250137-1g |
Methyl 3-(2-aminophenyl)acrylate |
1664-62-6 | 95% | 1g |
$125 | 2021-06-16 | |
| Chemenu | CM250137-5g |
Methyl 3-(2-aminophenyl)acrylate |
1664-62-6 | 95% | 5g |
$345 | 2021-06-16 | |
| Chemenu | CM250137-10g |
Methyl 3-(2-aminophenyl)acrylate |
1664-62-6 | 95% | 10g |
$575 | 2021-06-16 | |
| Chemenu | CM250137-25g |
Methyl 3-(2-aminophenyl)acrylate |
1664-62-6 | 95% | 25g |
$1122 | 2021-06-16 | |
| Fluorochem | 075519-250mg |
Methyl 3-(2-aminophenyl)acrylate |
1664-62-6 | 95% | 250mg |
£41.00 | 2022-03-01 |
Methyl 3-(2-aminophenyl)acrylate Suppliers
Methyl 3-(2-aminophenyl)acrylate Related Literature
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
Additional information on Methyl 3-(2-aminophenyl)acrylate
Recent Advances in the Study of Methyl 3-(2-aminophenyl)acrylate (CAS: 1664-62-6) in Chemical Biology and Pharmaceutical Research
Methyl 3-(2-aminophenyl)acrylate (CAS: 1664-62-6) is a key intermediate in the synthesis of various bioactive compounds, particularly in the development of pharmaceuticals targeting neurological and inflammatory diseases. Recent studies have highlighted its potential as a versatile building block in medicinal chemistry, owing to its unique structural features that enable diverse functionalization. This research brief consolidates the latest findings on the synthesis, applications, and mechanistic insights of this compound, providing a comprehensive overview for researchers in the field.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of Methyl 3-(2-aminophenyl)acrylate in the synthesis of novel quinoline derivatives with potent anti-inflammatory properties. The researchers utilized a one-pot multicomponent reaction, achieving a high yield of 85% under optimized conditions. The resulting compounds exhibited significant inhibition of cyclooxygenase-2 (COX-2), with IC50 values in the nanomolar range, suggesting potential for development as next-generation NSAIDs.
In the realm of neurodegenerative disease research, a team from MIT reported in ACS Chemical Neuroscience (2024) that derivatives of Methyl 3-(2-aminophenyl)acrylate showed remarkable neuroprotective effects in in vitro models of Parkinson's disease. The compounds were found to activate the Nrf2-ARE pathway, reducing oxidative stress by 60% in dopaminergic neurons. Molecular docking studies revealed strong interactions with Keap1, explaining the observed biological activity at the molecular level.
Significant progress has also been made in the compound's synthetic methodology. A recent Organic Process Research & Development paper (2024) described a continuous flow chemistry approach for the large-scale production of Methyl 3-(2-aminophenyl)acrylate, achieving 92% purity with a throughput of 5 kg/day. This advancement addresses previous challenges in scalability, making the compound more accessible for pharmaceutical development.
The pharmacokinetic profile of Methyl 3-(2-aminophenyl)acrylate derivatives has been extensively studied in preclinical models. Data from a 2024 European Journal of Pharmaceutical Sciences publication indicate favorable blood-brain barrier penetration (brain/plasma ratio of 0.8) and oral bioavailability (F = 65%) for several lead compounds, supporting their potential as central nervous system drugs.
Emerging applications in cancer therapeutics have been explored in a 2023 Bioorganic & Medicinal Chemistry Letters study, where Methyl 3-(2-aminophenyl)acrylate was used as a precursor for HDAC inhibitors. The synthesized compounds demonstrated selective cytotoxicity against triple-negative breast cancer cell lines (MDA-MB-231) with minimal effects on normal mammary epithelial cells, suggesting a promising therapeutic window.
Future research directions highlighted in recent reviews include the development of more sustainable synthetic routes using biocatalysis and the exploration of the compound's potential in PROTAC (proteolysis targeting chimera) design. The versatility of Methyl 3-(2-aminophenyl)acrylate continues to make it a valuable tool in medicinal chemistry, with its applications expanding as new synthetic methodologies and biological targets are discovered.
1664-62-6 (Methyl 3-(2-aminophenyl)acrylate) Related Products
- 1664-63-7(2-Propenoicacid, 3-(2-aminophenyl)-)
- 58186-45-1((E)-Ethyl 3-(3-aminophenyl)acrylate)
- 652997-69-8(2-Propenoic acid, 3-(2-amino-4-cyanophenyl)-, ethyl ester, (2E)-)
- 652997-68-7(2-Propenoic acid, 3-(2-amino-4-cyanophenyl)-, methyl ester, (2E)-)
- 66417-26-3(methyl (2E)-3-(4-aminophenyl)prop-2-enoate)
- 5048-82-8(Ethyl 4-aminocinnamate)
- 65198-02-9(Methyl 4-aminocinnamate)
- 58106-56-2(ethyl (2E)-3-(2-aminophenyl)prop-2-enoate)
- 88939-75-7(methyl (2E)-3-(2-aminophenyl)prop-2-enoate)
- 79655-96-2(Ethyl 3-(2-aminophenyl)acrylate)